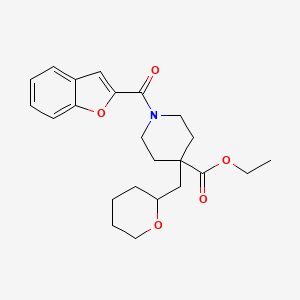![molecular formula C21H20F3N5 B6006328 3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6006328.png)
3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is commonly used in scientific research for its potential therapeutic applications and its ability to interact with the central nervous system.
Mecanismo De Acción
3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine also interacts with the dopamine and norepinephrine systems, which play a role in the regulation of movement and attention.
Biochemical and Physiological Effects:
3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its anxiogenic and antidepressant effects. 3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine also increases the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, 3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine is also associated with several limitations, including its potential for toxicity and its complex mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine. These include further investigation of its therapeutic potential in the treatment of psychiatric disorders, as well as its potential for use in the development of new drugs targeting the central nervous system. Additionally, research on the toxicity and safety of 3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine is needed to fully understand its potential risks and benefits.
Métodos De Síntesis
The synthesis of 3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine involves the reaction of 4-(trifluoromethyl)aniline with 1,2,4-triazine-3,5-dione, followed by the addition of 4-methyl-3-phenylpiperazine. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiogenic, antidepressant, and anti-inflammatory effects. 3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine has also been investigated for its potential use in the treatment of Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
3-(4-methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5/c1-28-11-12-29(14-19(28)16-5-3-2-4-6-16)20-26-18(13-25-27-20)15-7-9-17(10-8-15)21(22,23)24/h2-10,13,19H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQIUXVBMWRRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=CC=CC=C2)C3=NC(=CN=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-phenyl-1-piperazinyl)imino]methyl}-2-naphthol](/img/structure/B6006247.png)

![1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol](/img/structure/B6006253.png)
![3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006258.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6006261.png)
![3-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6006265.png)
![4-{6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6006266.png)
![7-(cyclopropylmethyl)-2-(2-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006273.png)
![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(methylthio)ethyl]acetamide](/img/structure/B6006292.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}piperazine](/img/structure/B6006297.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6006311.png)

![methyl 4-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6006318.png)
